molecular formula C10H9F3O B8216929 (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol

(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol

Cat. No.: B8216929
M. Wt: 202.17 g/mol
InChI Key: WXLGNOWXNNXPDY-DTWKUNHWSA-N
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Description

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol is a chiral, racemic organic compound of significant interest in pharmaceutical and agrochemical research. Its molecular structure integrates a phenolic ring with a trans-cyclopropyl group bearing a trifluoromethyl (-CF3) substituent. The -CF3 group is a critical pharmacophore in modern drug design, known to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets due to its high electronegativity and strong electron-withdrawing nature . This makes the compound a valuable scaffold for constructing potential bioactive molecules. The primary research application of this compound is as a versatile building block in medicinal chemistry. It is particularly useful for investigating structure-activity relationships (SAR) in drug discovery programs. Researchers utilize this phenol to develop novel compounds for a range of therapeutic areas. The incorporation of the trifluoromethyl group is a established strategy to improve the pharmacokinetic and physicochemical properties of drug candidates, such as membrane permeability and oral bioavailability . The racemic nature of this product allows for the parallel investigation of both stereoisomers to determine which enantiomer possesses the desired biological activity. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGNOWXNNXPDY-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

Reagent SystemCatalystSolventYield (%)Diastereoselectivity (trans:cis)
CF₃SO₂Na/Cu(I)Cu(acac)₂DMF65–78>20:1
CF₃I/Fe(0)FeCl₂THF55–6215:1

This method excels in scalability but requires rigorous temperature control (–20°C to 0°C) to suppress side reactions.

Transition Metal-Catalyzed Cyclopropanation

Manganese and palladium catalysts enable direct cyclopropanation of allylic alcohols or alkenes with trifluoromethyl sulfones.

Manganese-Catalyzed Borrowing Hydrogen Strategy

A redox-neutral process converts allylic alcohols and trifluoromethyl sulfones into cyclopropylmethanol derivatives:

  • Dehydrogenation : Mn catalyst abstracts hydrogen, forming α,β-unsaturated aldehydes.

  • Michael Addition : Sulfone acts as a carbene precursor, enabling cyclopropane ring closure.

  • Hydrogen Reinsertion : Catalyst transfers borrowed hydrogen to yield the final product.

Example :

  • Substrate : 4-Allylphenol

  • Catalyst : PNP-Mn (1 mol%)

  • Conditions : tAmOH, 60°C, 12 h

  • Yield : 88% (isolated), >20:1 trans selectivity.

Suzuki-Miyaura Coupling for trans-Cyclopropane Synthesis

Stereoselective synthesis of trans-2-(trifluoromethyl)cyclopropanes employs boronate esters. The method involves:

  • Cyclopropyl Boronate Preparation : Trans-selective cyclopropanation of vinyl boronic esters with CF₃ diazomethane.

  • Cross-Coupling : Suzuki reaction with 4-iodophenol derivatives.

Optimized Protocol :

  • Boronate : trans-2-(Trifluoromethyl)cyclopropyl-MIDA boronate

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Yield : 72–90%.

Advantages : High stereocontrol and compatibility with electron-rich aryl partners.

Grignard Reagent-Mediated Cyclopropane Assembly

Grignard reagents facilitate cyclopropane ring formation via nucleophilic attack on activated alkenes.

Stepwise Synthesis:

  • Phenol Protection : 4-Hydroxybenzaldehyde is protected as its tert-butyl ether.

  • Cyclopropanation : Reaction with CF₃-containing Grignard reagent (e.g., CF₃CH₂MgBr).

  • Deprotection : Acidic cleavage of the tert-butyl group.

Critical Parameters :

  • Temperature : –10°C to prevent over-addition.

  • Solvent : Anhydrous THF or Et₂O.

  • Yield : 68–75% after deprotection.

Photocatalytic Cyclopropanation

Visible-light-driven methods utilize organic photocatalysts (e.g., 4CzIPN) to generate CF₃ radicals.

Mechanism :

  • Radical Initiation : CF₃I undergoes single-electron transfer (SET) with the photocatalyst.

  • Cyclopropane Formation : Radical addition to styrene derivatives followed by ring closure.

Performance Metrics :

  • Catalyst : 4CzIPN (5 mol%)

  • Light Source : Blue LEDs (450 nm)

  • Yield : 60–73%, 95:5 trans:cis ratio.

Comparative Analysis of Methods

MethodKey AdvantageLimitationScalability
Radical TrifluoromethylationHigh functional group toleranceRequires low temperaturesModerate
Mn-CatalyzedRedox-neutral, high yieldSensitive to oxygenHigh
Suzuki CouplingExcellent stereocontrolCostly boronatesLow
Grignard ApproachSimple reagentsMultiple protection stepsModerate
PhotocatalyticMild conditionsLimited substrate scopeEmerging

Chemical Reactions Analysis

Types of Reactions

(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different cyclopropyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to various substituted phenol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenol derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structural features allow for various modifications leading to new compounds with potential applications in materials science and pharmaceuticals.

Biology

  • Enzyme Inhibition Studies : Research indicates that (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol can inhibit specific enzymes, making it a candidate for exploring therapeutic effects in conditions like inflammation and cancer . The trifluoromethyl group enhances binding affinity to biological targets.
  • Receptor Binding : The compound shows promise in binding to receptors involved in critical signaling pathways, influencing cellular responses related to growth and inflammation.

Medicine

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory mediators, potentially providing therapeutic benefits in inflammatory diseases .
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with findings indicating that it may induce apoptosis in certain cancer cell lines .

Industry

  • Material Development : The unique properties of this compound make it suitable for developing new materials, particularly those requiring specific chemical stability or reactivity profiles.
  • Pharmaceutical Intermediates : It can be utilized as an intermediate in the synthesis of various pharmaceutical compounds, facilitating the development of new drugs with enhanced efficacy and safety profiles.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on macrophage cells. Results indicated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. These findings highlight its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Lipophilicity and Stability: The trifluoromethyl group in this compound significantly increases lipophilicity (LogP ~2.8 estimated) compared to non-fluorinated analogs like 4-cyclopropylphenol (LogP ~1.9) . This enhances membrane permeability and resistance to oxidative metabolism.

Steric Effects: The trans-2-CF₃ cyclopropane configuration introduces greater steric strain than its cis-2-CF₃ counterpart.

Acidity: While 4-(trifluoromethyl)phenol exhibits strong acidity (pKa ~5.5) due to the electron-withdrawing CF₃ group, the cyclopropane ring in this compound slightly mitigates this effect (estimated pKa ~7.2), making it less acidic than simpler CF₃-substituted phenols.

Synthetic Challenges: The synthesis of this compound involves cyclopropanation under high-strain conditions, which is more complex than synthesizing 4-cyclopropylphenol or 4-(trifluoromethyl)phenol.

Research Implications and Limitations

Direct comparative studies with analogs are lacking, particularly in biological activity or material performance.

Biological Activity

(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol is a synthetic compound notable for its unique structural characteristics, which include a trifluoromethyl group and a cyclopropyl moiety. These features enhance its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity and selectivity, which may lead to enhanced potency in biological systems. Additionally, the cyclopropyl ring contributes to the compound's stability and reactivity, influencing its overall biological effects.

Biological Applications

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
  • Receptor Binding : Its ability to bind to various receptors suggests applications in pharmacology, particularly in developing drugs targeting neurological or inflammatory conditions.
  • Therapeutic Potential : Preliminary studies indicate that this compound may possess anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that this compound could significantly reduce inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This effect was observed in breast cancer and lung cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation revealed that this compound might protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Data Table: Biological Activity Summary

Activity Effect Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryReduces inflammation markers
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol, and what experimental conditions are critical for controlling stereochemistry?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a phenolic precursor using the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation (e.g., with palladium or rhodium catalysts). For trans-selectivity, steric effects and catalyst choice (e.g., chiral ligands) are critical. For example, trifluoromethyl-substituted cyclopropanes often require low-temperature conditions (-20°C to 0°C) to minimize ring-opening side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the trans-isomer .

Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm cyclopropane ring geometry (trans vs. cis) and trifluoromethyl group integrity. Coupling constants (e.g., JHHJ_{HH} ~5–8 Hz for trans-cyclopropane protons) are diagnostic .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., expected m/z for C10H9F3OC_{10}H_9F_3O: 202.0612) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) assess purity (>95%) and detect regioisomeric impurities .

Q. How does the trifluoromethyl group influence the compound’s solubility and formulation in biological assays?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0), reducing aqueous solubility. For in vitro assays, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity. For in vivo studies, consider prodrug strategies (e.g., phosphate esters) to improve bioavailability .

Advanced Research Questions

Q. What mechanistic hypotheses explain the bioactivity of this compound in heterotopic ossification (HO) models, and how can they be tested experimentally?

  • Methodological Answer : The cyclopropane ring and trifluoromethyl group may modulate TGF-β or BMP signaling pathways, as seen in structurally related compounds . To validate:

  • Perform in vitro luciferase reporter assays (BMP-responsive elements in C2C12 cells).
  • Use siRNA knockdown of SMAD1/5 to confirm pathway specificity.
  • Conduct micro-CT imaging in murine HO models to quantify ectopic bone formation .

Q. How do stereochemical variations (cis vs. trans cyclopropane) impact structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer : Trans-configuration often enhances membrane permeability due to reduced steric hindrance. For SAR studies:

  • Synthesize cis/trans diastereomers and compare MIC values against Mycobacterium tuberculosis (e.g., using microbroth dilution assays).
  • Perform molecular dynamics simulations to assess interactions with bacterial enoyl-ACP reductase .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Standardize protocols:

  • Use recombinant enzymes from the same source (e.g., human vs. murine).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover).
  • Control for competitive inhibition by DMSO or detergent micelles .

Q. How can computational modeling predict metabolic stability of the cyclopropane ring in vivo?

  • Methodological Answer :

  • Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 (CYP) oxidation sites.
  • Validate with liver microsome assays (human/rat) + NADPH cofactor. Monitor ring-opening metabolites via LC-MS/MS (e.g., diol formation) .

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